molecular formula C10H15ClN2O3 B6266172 3-(5-methyl-2-nitrophenoxy)propan-1-amine hydrochloride CAS No. 848589-49-1

3-(5-methyl-2-nitrophenoxy)propan-1-amine hydrochloride

Cat. No.: B6266172
CAS No.: 848589-49-1
M. Wt: 246.7
InChI Key:
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Description

3-(5-methyl-2-nitrophenoxy)propan-1-amine hydrochloride is an organic compound that features a nitrophenoxy group attached to a propan-1-amine backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-methyl-2-nitrophenoxy)propan-1-amine hydrochloride typically involves the following steps:

    Nitration: The starting material, 5-methylphenol, undergoes nitration to introduce a nitro group, forming 5-methyl-2-nitrophenol.

    Etherification: 5-methyl-2-nitrophenol is then reacted with 3-chloropropan-1-amine under basic conditions to form 3-(5-methyl-2-nitrophenoxy)propan-1-amine.

    Hydrochloride Formation: The final step involves converting the amine to its hydrochloride salt by reacting it with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

3-(5-methyl-2-nitrophenoxy)propan-1-amine hydrochloride can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The amine group can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.

Common Reagents and Conditions

    Reduction: Common reducing agents include hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used under basic conditions.

Major Products Formed

    Reduction: The major product is 3-(5-methyl-2-aminophenoxy)propan-1-amine.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

3-(5-methyl-2-nitrophenoxy)propan-1-amine hydrochloride has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study cellular processes.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(5-methyl-2-nitrophenoxy)propan-1-amine hydrochloride depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The nitro group can undergo bioreduction, leading to the formation of reactive intermediates that can affect cellular pathways.

Comparison with Similar Compounds

Similar Compounds

    3-(5-methyl-2-aminophenoxy)propan-1-amine: A reduced form of the compound with an amine group instead of a nitro group.

    3-(5-methyl-2-chlorophenoxy)propan-1-amine: A derivative with a chloro group instead of a nitro group.

Uniqueness

3-(5-methyl-2-nitrophenoxy)propan-1-amine hydrochloride is unique due to the presence of both a nitro group and an amine group in its structure, allowing it to participate in a wide range of chemical reactions and making it a versatile intermediate in organic synthesis.

Properties

CAS No.

848589-49-1

Molecular Formula

C10H15ClN2O3

Molecular Weight

246.7

Purity

95

Origin of Product

United States

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